molecular formula C14H20N4S B4796997 2,6-diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B4796997
M. Wt: 276.40 g/mol
InChI Key: HDTXCDLHAUGAIT-UHFFFAOYSA-N
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Description

2,6-Diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile is an organic compound with the molecular formula C14H20N4S It belongs to the class of thiopyrans, which are sulfur-containing heterocycles This compound is characterized by the presence of two amino groups, a heptyl chain, and two cyano groups attached to a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of heptyl-substituted malononitrile with thiourea in the presence of a base, such as sodium ethoxide, to form the thiopyran ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines under suitable conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

2,6-Diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and cyano groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-(2-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-Diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its heptyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This structural feature can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,6-diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-2-3-4-5-6-7-10-11(8-15)13(17)19-14(18)12(10)9-16/h10H,2-7,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTXCDLHAUGAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(=C(SC(=C1C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-diamino-4-heptyl-4H-thiopyran-3,5-dicarbonitrile
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Reactant of Route 5
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Reactant of Route 6
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